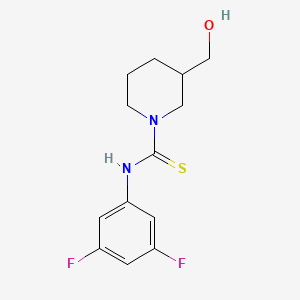
N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a hydroxymethyl group and a carbothioamide group, along with a difluorophenyl group attached to the nitrogen atom. The presence of fluorine atoms in the phenyl ring often imparts significant biological activity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the hydroxymethyl group through a hydroxymethylation reaction. The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorophenyl halide. Finally, the carbothioamide group is introduced through a reaction with thiocarbamoyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Flow microreactors can be employed to carry out the hydroxymethylation and nucleophilic aromatic substitution reactions in a more controlled and sustainable manner . This method enhances the yield and purity of the final product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbothioamide group can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents or halogenating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxymethyl and carbothioamide groups can also contribute to the compound’s overall biological activity by interacting with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-difluorophenyl)-3-(hydroxymethyl)-1-piperidinecarboxamide
- N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
Uniqueness
This compound stands out due to the presence of the carbothioamide group, which imparts unique chemical and biological properties compared to its carboxamide counterpart. The difluorophenyl group also enhances its stability and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2OS/c14-10-4-11(15)6-12(5-10)16-13(19)17-3-1-2-9(7-17)8-18/h4-6,9,18H,1-3,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFUBMPHOUKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=S)NC2=CC(=CC(=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391206.png)
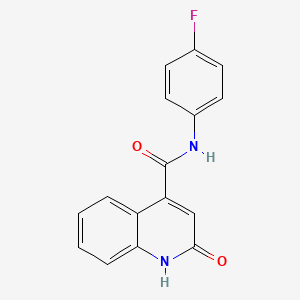
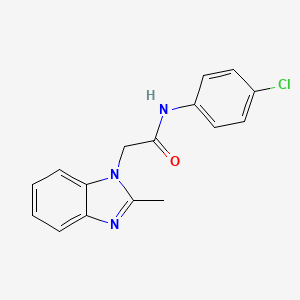

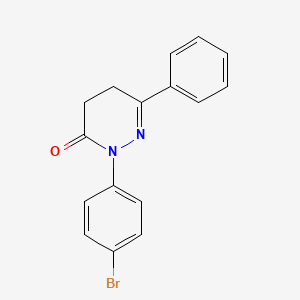
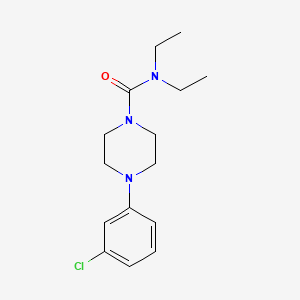
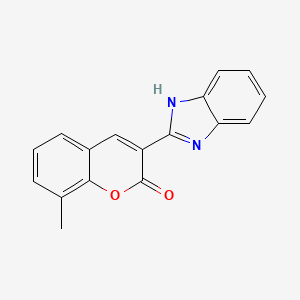
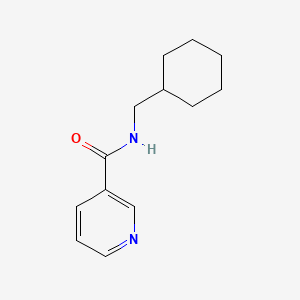
![2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol](/img/structure/B4391258.png)
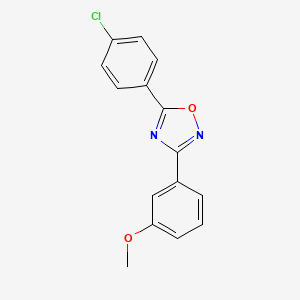
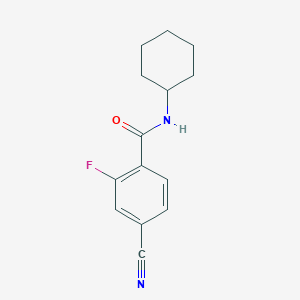
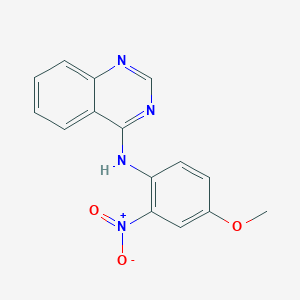
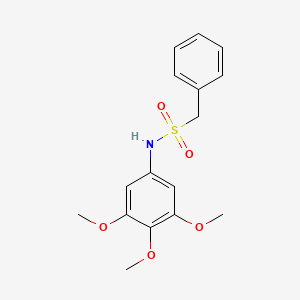
![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4391303.png)
